![molecular formula C19H21N3O3 B14159798 methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N). This compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include:
Solvent: Common solvents used in such reactions include ethanol, methanol, or acetic acid.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, it may serve as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include its use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, it can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The quinoline moiety may also contribute to binding affinity through π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-(quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate: Lacks the dihydro moiety.
Methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-hydroxyphenyl)hydrazinylidene]acetate: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the dihydroquinoline and methoxyphenyl groups in methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(2-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-12-6-4-10-15(17)20-21-18(19(23)25-2)22-13-7-9-14-8-3-5-11-16(14)22/h3-6,8,10-12,20H,7,9,13H2,1-2H3/b21-18- |
InChI Key |
SXGARBWBMIPAGL-UZYVYHOESA-N |
Isomeric SMILES |
COC1=CC=CC=C1N/N=C(/C(=O)OC)\N2CCCC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C(=O)OC)N2CCCC3=CC=CC=C32 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




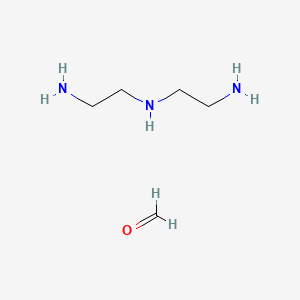
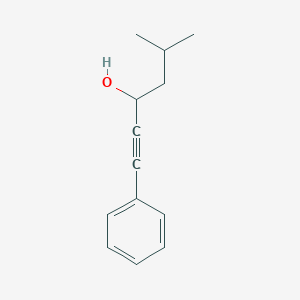
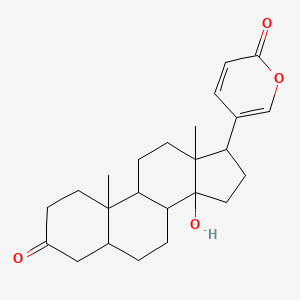
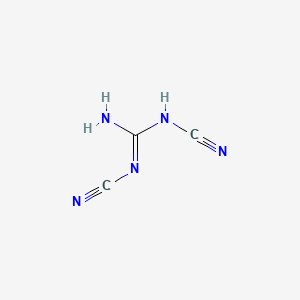

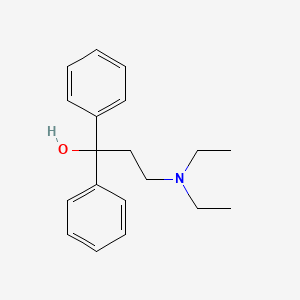
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
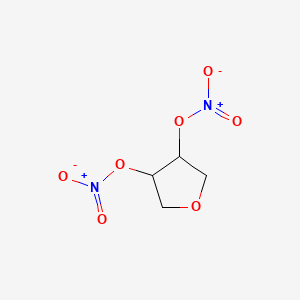

![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
